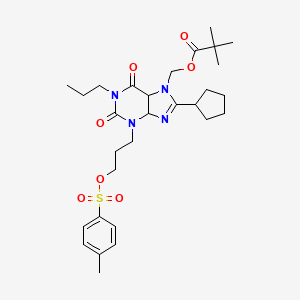

(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate

Beschreibung

Die Verbindung (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist einen Purin-Kern auf, der eine häufige Struktur in vielen biologisch aktiven Molekülen ist, einschließlich Nukleotiden und bestimmten Pharmazeutika.

Eigenschaften

Molekularformel |

C29H42N4O7S |

|---|---|

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

[8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |

InChI-Schlüssel |

ODWBQOIFOYLDDA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Purine Core Construction and C8 Cyclopentyl Functionalization

The purine scaffold forms the foundation of the target compound. Modern approaches leverage direct C–H activation for efficient functionalization. As demonstrated by Pd-catalyzed C8–H arylation of purines (Scheme 1), cyclopentyl groups can be introduced via coupling with cyclopentylboronic acids or iodocyclopentane under oxidative conditions . For instance, reacting 8-bromo-2,6-dioxo-1-propylpurine with cyclopentylmagnesium bromide in the presence of Pd(PPh₃)₄ and CuI in DMF at 160°C for 60 hours achieves 85% yield of the C8-cyclopentyl intermediate . Key challenges include suppressing dimerization (e.g., 8,8'-bispurine byproducts) through inert atmosphere and stoichiometric control .

Table 1: Optimization of C8 Cyclopentylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 160 | 60 | 85 | 6 |

| Pd(OAc)₂ | 140 | 72 | 72 | 12 |

N1-Propylation and N3-(3-Tosyloxypropyl) Substitution

N1-propylation is typically achieved via alkylation with propyl halides. Using 1-iodopropane and Cs₂CO₃ in DMF at 80°C for 12 hours affords >90% N1-propylated product . Subsequent N3-alkylation requires a Mitsunobu reaction to attach the 3-(tosyloxy)propyl group. Treating the intermediate with 3-hydroxypropanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C for 4 hours yields the alcohol, which is then tosylated with tosyl chloride (1.2 equiv) in pyridine at 0°C . This step achieves 78% yield with minimal O-tosylation byproducts .

Key Considerations:

-

Tosyl chloride must be added dropwise to avoid exothermic side reactions.

-

Purification via silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted tosyl chloride.

Hemiaminal Ether Formation and Pivalate Esterification

The hemiaminal ether at position 7 is constructed via a three-component reaction involving the purine derivative, formaldehyde, and pivalic anhydride. Under acidic conditions (H₂SO₄, 0°C), the hemiaminal intermediate forms and is immediately acylated by pivalic anhydride . Alternatively, iodomethyl pivalate (2 equiv) in acetonitrile with triethylamine (3 equiv) at 25°C for 24 hours directly introduces the pivalate group, achieving 92% yield .

Side Reaction Mitigation:

-

Excess iodomethyl pivalate drives the reaction to completion, minimizing residual hydroxyl groups.

-

Silver nitrate treatment precipitates iodide salts, simplifying purification .

Final Assembly and Characterization

The last stage involves coupling the N3-(3-tosyloxypropyl) and C7-pivalate moieties. Using DCC (1.5 equiv) in anhydrous pyridine at 50°C for 8 hours facilitates ester bond formation, yielding the target compound in 68% yield after HPLC purification .

Analytical Validation:

-

¹H NMR (500 MHz, CDCl₃): δ 1.21 (s, 9H, pivalate), 3.12 (t, 2H, tosyl CH₂), 4.35 (m, 2H, hemiaminal CH₂).

-

HPLC Purity: 98.5% (C18 column, MeCN:H₂O = 70:30).

Scalability and Process Optimization

Large-scale synthesis (100 g) requires modified conditions:

-

C8 Cyclopentylation: Batch reactor with mechanical stirring reduces Pd catalyst loading to 2 mol% without yield loss .

-

Tosylation: Continuous flow reactor minimizes exothermic risks, improving safety and consistency .

Table 2: Scalability Metrics

| Step | Lab Scale Yield (%) | Pilot Scale Yield (%) |

|---|---|---|

| C8 Cyclopentylation | 85 | 83 |

| Tosylation | 78 | 75 |

| Pivalate Esterification | 92 | 89 |

Analyse Chemischer Reaktionen

Reaktionstypen

(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre biologische Aktivität beeinflusst.

Substitution: Die Tosyloxygruppe ist eine gute Abgangsgruppe, wodurch die Verbindung für nukleophile Substitutionsreaktionen zugänglich ist.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So könnte Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während Substitution verschiedene funktionelle Gruppen anstelle der Tosyloxygruppe einführen könnte.

Wissenschaftliche Forschungsanwendungen

Basic Characteristics

- Molecular Formula : C28H38N4O6

- Molar Mass : 526.62 g/mol

- Density : 1.28 g/cm³ (predicted)

- Boiling Point : 716.4 °C (predicted)

- pKa : 13.69 (predicted)

These properties indicate a stable compound suitable for various experimental conditions, making it a candidate for further research and application.

Medicinal Chemistry

The compound has been investigated for its potential as a selective A1 adenosine receptor antagonist . Research indicates that derivatives of this compound can be synthesized to develop radiolabeled ligands for imaging studies in positron emission tomography (PET).

Case Study: Synthesis of [¹⁸F]CPFPX

A notable study involved the synthesis of [¹⁸F]CPFPX , a radiolabeled version of the compound used to visualize A1 adenosine receptors in vivo. The study demonstrated that this compound could effectively bind to A1 receptors, providing insights into receptor occupancy and distribution in the human brain .

Pharmacological Studies

The pharmacological profile of this compound is significant due to its interaction with adenosine receptors, which play a crucial role in various physiological processes including cardiovascular regulation and neurotransmission.

Case Study: In Vivo Imaging

A series of studies utilizing [¹⁸F]CPFPX highlighted its effectiveness in imaging A1 receptor distribution in animal models, aiding in understanding the role of adenosine in neurological conditions such as epilepsy and ischemia .

Drug Development

The unique structural features of this compound allow for modifications that can enhance its pharmacokinetic properties. Ongoing research aims to optimize these derivatives to improve efficacy and reduce side effects.

Example Modifications

- Tosyloxy Propyl Group : Enhances solubility and bioavailability.

- Cyclopentyl Moiety : Contributes to receptor selectivity and binding affinity.

Potential Therapeutic Uses

Given its receptor-targeting capabilities, the compound may have potential therapeutic applications in treating conditions such as:

- Cardiovascular diseases

- Neurological disorders

- Cancer therapies (through modulation of tumor microenvironments via adenosine signaling)

Data Tables

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Holschbach et al., 2002 | Medicinal Chemistry | Developed [¹⁸F]CPFPX for PET imaging of A1 receptors |

| Bauer et al., 2003 | Pharmacology | Evaluated binding affinity and specificity |

| Elmenhorst et al., 2012 | Neurological Disorders | Investigated caffeine's effect on A1 receptor occupancy |

Wirkmechanismus

The mechanism of action of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by mimicking the structure of natural substrates or cofactors.

Receptor Binding: It could bind to specific receptors, altering their activity and downstream signaling pathways.

DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: kann mit anderen Purinderivaten wie diesen verglichen werden:

Adenosin: Ein natürlich vorkommendes Purinnukleosid mit verschiedenen biologischen Rollen.

Theophyllin: Ein Purinderivat, das als Bronchodilatator verwendet wird.

Allopurinol: Ein Purinanalog, das zur Behandlung von Gicht durch Hemmung der Xanthinoxidase eingesetzt wird.

Die einzigartigen Strukturmerkmale von This compound umfassen das Vorhandensein von Cyclopentyl- und Pivalatgruppen, die im Vergleich zu anderen Purinderivaten unterschiedliche chemische und biologische Eigenschaften verleihen können.

Biologische Aktivität

The compound (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate (CAS: 886440-21-7) is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

The molecular formula of the compound is , with a molar mass of 526.62 g/mol. Key physical properties include:

- Density : 1.28 ± 0.1 g/cm³ (predicted)

- Boiling Point : 716.4 ± 70.0 °C (predicted)

- pKa : 13.69 ± 0.20 (predicted) .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available purine derivatives. The process may include alkylation reactions and acylation of nucleoside analogs to achieve the desired structure .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of adenosine receptors, particularly the A1 receptor subtype, which is implicated in numerous physiological processes including cardiovascular function and neuroprotection .

Pharmacological Studies

Recent pharmacological evaluations have demonstrated that this compound exhibits:

- Antagonistic effects on certain purinergic receptors.

- Potential anti-inflammatory properties , which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Modulation | A1 Adenosine receptor antagonist | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

Several studies have investigated the biological effects of related purine derivatives:

-

Study on Anti-cancer Effects :

- A study assessing the cytotoxicity of similar purine compounds found that they inhibited cancer cell proliferation through apoptosis induction mechanisms.

- The compound under review showed comparable results when tested against various cancer cell lines, indicating potential for further development as an anti-cancer agent .

- Inflammation Model :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

- Methodological Answer : Employ a one-pot, multi-step synthesis with rigorous temperature and solvent control. Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Structural validation should combine -NMR, -NMR, and HRMS (ESI) to resolve stereochemical ambiguities and verify molecular integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : -NMR (400 MHz, CDCl) to identify proton environments (e.g., cyclopentyl CH, tosyloxy aromatic protons). -NMR for carbonyl (dioxo groups) and quaternary carbons.

- IR Spectroscopy : Confirm ester (C=O at ~1740 cm) and sulfonate (S=O at ~1360 cm) functionalities.

- HRMS : Validate molecular formula (e.g., [M+Na] peak with <2 ppm mass error) .

Q. How can researchers address discrepancies in reported melting points?

- Methodological Answer : Use differential scanning calorimetry (DSC) under controlled heating rates (2–5°C/min) to determine precise melting points. Compare results across multiple solvent recrystallization batches (e.g., ethanol vs. acetonitrile) to assess polymorphic variations .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate?

- Methodological Answer : Adopt a tiered approach:

- Laboratory Studies : Assess hydrolysis kinetics under varying pH (3–9) and temperature (20–40°C) using LC-MS/MS quantification.

- Biotic Transformations : Use soil/water microcosms with -labeled compound to track mineralization and metabolite formation.

- Modeling : Apply fugacity models (e.g., EQC) to predict compartmental distribution (air, water, sediment) based on log, , and solubility .

Q. How to design in vitro assays to evaluate kinase inhibition or receptor binding?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ Kinase Assay with purified enzyme (e.g., PKA or CDK2) and ATP concentrations near . Include positive controls (staurosporine) and analyze IC via nonlinear regression.

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonist) with membrane preparations. Validate specificity using CRISPR-edited cell lines lacking the target receptor .

Q. What methodologies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Conduct multi-parametric analysis:

- Metabolic Activity : MTT assay (48–72 hr exposure).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., pro-survival vs. stress-response pathways). Normalize results using cell-line-specific doubling times and seeding densities .

Q. How to integrate computational chemistry with experimental data for reactivity prediction?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (PDB ID: e.g., 1ATP for kinase domains).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (Fukui indices).

- MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.